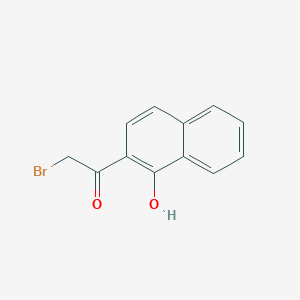

2-Bromo-1-(1-hydroxynaphthalen-2-YL)ethanone

Übersicht

Beschreibung

2-Bromo-1-(1-hydroxynaphthalen-2-yl)ethanone is an organic compound with the molecular formula C12H9BrO2 and a molecular weight of 265.10 g/mol . This compound is characterized by the presence of a bromine atom and a hydroxyl group attached to a naphthalene ring, making it a valuable intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(1-hydroxynaphthalen-2-yl)ethanone typically involves the bromination of 1-(1-hydroxynaphthalen-2-yl)ethanone. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction parameters, such as temperature, solvent, and concentration of reagents, are optimized to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-1-(1-hydroxynaphthalen-2-yl)ethanone undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form various derivatives.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions include substituted naphthalenes, naphthaldehydes, and naphthols, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Synthesis Applications

Building Block in Organic Synthesis:

2-Bromo-1-(1-hydroxynaphthalen-2-yl)ethanone is primarily used as an intermediate in organic synthesis. Its unique structure facilitates the formation of various derivatives through electrophilic substitution and nucleophilic addition reactions. The bromine atom can act as a leaving group, allowing for further functionalization.

Synthetic Methods:

Several synthetic pathways have been developed to prepare this compound effectively. Common methods include:

- Bromination of Naphthalene Derivatives: Utilizing brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of solvents like dichloromethane.

- Coupling Reactions: Employing palladium-catalyzed cross-coupling reactions to introduce other functional groups, enhancing the compound's utility in synthesizing more complex structures.

Biological Activities

Anticancer Activity:

Research has indicated that this compound exhibits potential anticancer properties. Molecular docking studies suggest that it may inhibit certain target proteins involved in cancer progression, making it a candidate for further development as an anti-neoplastic agent .

Enzyme Inhibition Studies:

This compound has also been studied for its ability to inhibit specific enzymes. For instance, it has been utilized in the investigation of enzyme mechanisms and the development of enzyme inhibitors, which could lead to new therapeutic strategies for various diseases .

Case Studies and Research Findings

Case Study 1: Anticonvulsant Activity

A study explored the anticonvulsant properties of derivatives synthesized from this compound. The results indicated that certain analogs demonstrated significant anticonvulsant activity in animal models, suggesting potential therapeutic applications in epilepsy treatment .

Case Study 2: Structural Analysis

X-ray crystallography studies have provided insights into the molecular structure and conformational behavior of this compound. These studies reveal important information about intra- and intermolecular hydrogen bonding interactions that influence its reactivity and stability .

Wirkmechanismus

The mechanism of action of 2-Bromo-1-(1-hydroxynaphthalen-2-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in binding to active sites, leading to inhibition or modulation of enzymatic activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell signaling .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Bromo-2-naphthol: Similar structure but lacks the ethanone group.

2-Bromo-1-naphthaldehyde: Contains an aldehyde group instead of a hydroxyl group.

2-Bromo-1-naphthoic acid: Features a carboxylic acid group instead of a hydroxyl group.

Uniqueness

2-Bromo-1-(1-hydroxynaphthalen-2-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity.

Biologische Aktivität

2-Bromo-1-(1-hydroxynaphthalen-2-yl)ethanone (CAS Number: 67029-82-7) is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features, including a hydroxyl group and a bromine atom. These functional groups enhance its reactivity and potential biological activity, making it a candidate for further pharmacological studies.

Chemical Structure

The compound has the molecular formula and a molecular weight of approximately 265.10 g/mol. Its structure includes a naphthalene ring with a hydroxyl group at the 1-position and an ethanone functional group, which contributes to its complex reactivity profile.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. Preliminary investigations suggest that it may interact with various biological targets, including enzymes and receptors involved in microbial growth. The presence of the hydroxyl group enhances its potential to form hydrogen bonds, which may contribute to its binding affinity with these targets.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | TBD | Antimicrobial |

| 4-Hydroxy-3-bromonaphthalene | 62.5 | Antibacterial |

| Schiff Base Derivatives | 15.625 - 125 | Antistaphylococcal |

Note: MIC = Minimum Inhibitory Concentration

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of critical enzymatic pathways in bacteria. For instance, related compounds have shown to inhibit protein synthesis and nucleic acid production, leading to bactericidal effects . The specific interactions at the molecular level are still under investigation but may involve van der Waals interactions and hydrogen bonding with active site residues of target enzymes.

Case Studies

One notable study explored the binding interactions of this compound with various metal ions, highlighting its potential as a chelating agent. The compound demonstrated strong binding affinity for Cu²⁺ ions, which was evidenced by significant changes in UV-visible spectra upon complex formation . This property could be leveraged in designing sensors or therapeutic agents targeting metal ion-related pathologies.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including halogenation reactions involving naphthalene derivatives. Its derivatives are being investigated for enhanced biological activities, particularly in the context of drug development. The ability to modify the bromine atom or hydroxyl group opens avenues for creating more potent analogs.

Eigenschaften

IUPAC Name |

2-bromo-1-(1-hydroxynaphthalen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO2/c13-7-11(14)10-6-5-8-3-1-2-4-9(8)12(10)15/h1-6,15H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADLPBUIQLXKAAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673743 | |

| Record name | 2-Bromo-1-(1-hydroxynaphthalen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67029-82-7 | |

| Record name | 2-Bromo-1-(1-hydroxynaphthalen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 2-Bromo-1-(1-hydroxynaphthalen-2-yl)ethanone?

A1: The paper reveals that 2-Bromo-1-(1-hydroxynaphthalen-2-yl)ethanone exhibits normal bond lengths and angles. [] A significant structural element is the presence of an O—H⋯O intramolecular hydrogen bond. Additionally, a weak intermolecular C—H⋯O hydrogen bond is also observed. [] These hydrogen bonding interactions could influence the molecule's conformation and interactions with other molecules.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.